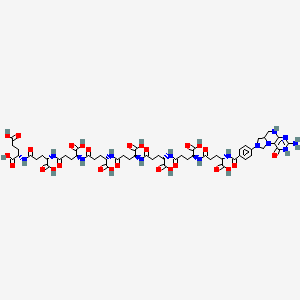
2',3'-Dideoxy-5-fluoro-3'-thiauridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2',3'-Dideoxy-5-fluoro-3'-thiauridine is a synthetic nucleoside analog. This compound is notable for its potential applications in antiviral and anticancer therapies due to its structural similarity to naturally occurring nucleosides. The presence of the oxathiolane ring and the fluorouracil moiety contributes to its unique chemical and biological properties.
Métodos De Preparación
The synthesis of 2',3'-Dideoxy-5-fluoro-3'-thiauridine typically involves the Vorbruggen coupling method. This method uses trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst to couple the oxathiolane ring with the fluorouracil base . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity. Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
2',3'-Dideoxy-5-fluoro-3'-thiauridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorouracil moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the oxathiolane ring, producing various hydrolyzed products.
Aplicaciones Científicas De Investigación
2',3'-Dideoxy-5-fluoro-3'-thiauridine has several scientific research applications:
Chemistry: It is used as a model compound in studies of nucleoside analogs and their reactivity.
Biology: The compound is investigated for its interactions with enzymes and nucleic acids, providing insights into its potential as a therapeutic agent.
Medicine: Due to its structural similarity to nucleosides, it is explored for its antiviral and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2',3'-Dideoxy-5-fluoro-3'-thiauridine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as thymidylate synthase, leading to the disruption of essential cellular processes .
Comparación Con Compuestos Similares
2',3'-Dideoxy-5-fluoro-3'-thiauridine can be compared with other nucleoside analogs, such as:
2-Hydroxymethyl-5-(5-fluorocytosin-1-yl)-1,3-oxathiolane: This compound shares a similar oxathiolane ring but differs in the base component, leading to variations in biological activity.
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog used in antiviral therapy, particularly for HIV treatment.
The uniqueness of this compound lies in its specific combination of the oxathiolane ring and the fluorouracil base, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGYOPLNKQJQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-[(2-Methylphenyl)methyl]-1-[(5-methyl-2-thiophenyl)methyl]-3-piperidinyl]methanol](/img/structure/B1256113.png)
![1-(2-Chloro-4-methylphenyl)-3-[[1-[(3-chlorophenyl)methyl]-4-piperidinyl]methyl]urea](/img/structure/B1256114.png)








![(7R,8R)-8-acetonyl-5-chloro-3-[(1E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methyl-8H-isochromen-6-one](/img/structure/B1256129.png)


![[1-(2,1,3-Benzothiadiazol-5-ylmethyl)-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B1256135.png)
